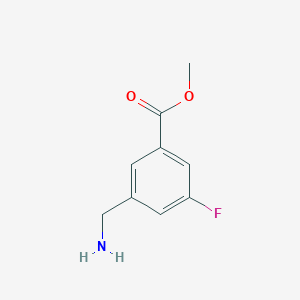
Methyl 3-(aminomethyl)-5-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(aminomethyl)-5-fluorobenzoate is a useful research compound. Its molecular formula is C₉H₁₀FNO₂ and its molecular weight is 183.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neuroprotective Strategies and Molecular Basis of Cerebrovascular Stroke
- Summary : This review discusses the molecular biology of stroke and strategies aiming to mitigate the complex signaling cascade that follows. It reviews historical and recent trials involving various neuroprotective agents, including NMDA and AMPA receptor antagonists, highlighting the need for further development in neuroprotective therapies for stroke.
- Source : (Karsy et al., 2017)
Ionotropic Glutamate Receptors in Epilepsy
- Summary : This review focuses on the roles of AMPA and NMDA receptors in epilepsy. It discusses how glutamate-mediated neuronal hyperexcitation is a causative factor in seizures and the potential role of AMPA and NMDA receptor antagonists in anti-seizure drug development. The review integrates several studies to elucidate the specific roles of these receptors in epilepsy.
- Source : (Hanada, 2020)
Pharmacogenetics and Antifolate, Fluoropyrimidine-based Therapy
- Summary : This review critically analyzes the importance of MTHFR polymorphisms in modulating the clinical outcome of antifolate and fluoropyrimidine therapies. It discusses the potential predictive role of genetic variants on the toxicity and efficacy of these agents, highlighting the complexity of pharmacogenetics in therapy personalization.
- Source : (De Mattia & Toffoli, 2009)
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors .
Mode of Action
It’s worth noting that similar compounds have been involved in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds via a palladium-catalyzed process .
Biochemical Pathways
Related compounds have been implicated in various biochemical pathways, including the suzuki–miyaura cross-coupling reactions .
Result of Action
Similar compounds have been known to exhibit various biological activities .
Action Environment
It’s worth noting that environmental conditions can significantly impact the effectiveness of similar compounds .
Propriétés
IUPAC Name |
methyl 3-(aminomethyl)-5-fluorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4H,5,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMNZHAQERJTAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)CN)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

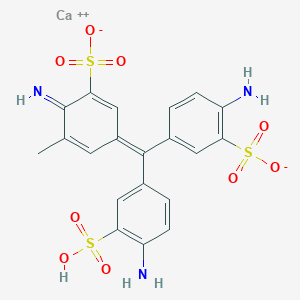
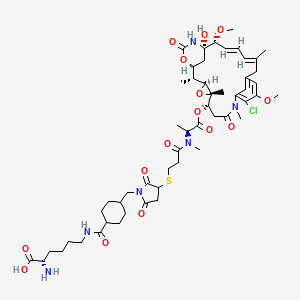
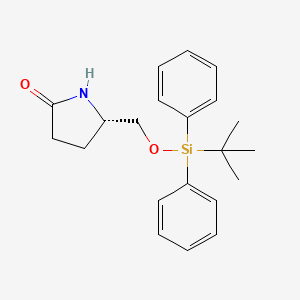

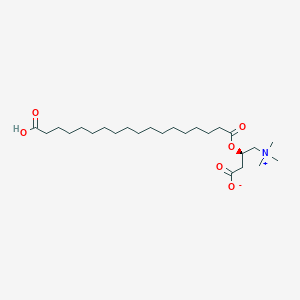
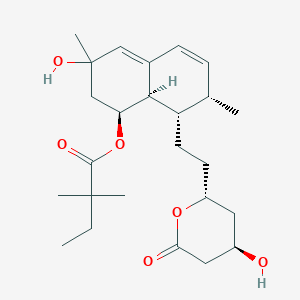
![1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B1148164.png)
